molecular formula C10H14O4 B14592659 Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate CAS No. 61075-56-7

Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate

Cat. No.: B14592659
CAS No.: 61075-56-7
M. Wt: 198.22 g/mol
InChI Key: PRVHSSDYFKEPNS-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C10H14O4. It is a derivative of cyclohexane and contains two ketone groups and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate typically involves the reaction of 4,4-dimethyl-1,3-cyclohexanedione with methyl chloroformate in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the carbonyl groups, facilitating reactions with nucleophiles. The pathways involved in its reactivity include nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate is unique due to the presence of two methyl groups at the 4-position, which can influence its reactivity and steric properties. This structural feature distinguishes it from other similar compounds and can affect its behavior in chemical reactions and applications .

Properties

CAS No.

61075-56-7

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

methyl 4,4-dimethyl-3,5-dioxocyclohexane-1-carboxylate

InChI

InChI=1S/C10H14O4/c1-10(2)7(11)4-6(5-8(10)12)9(13)14-3/h6H,4-5H2,1-3H3

InChI Key

PRVHSSDYFKEPNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC(CC1=O)C(=O)OC)C

Origin of Product

United States

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